

Unveiling the Crystalline Architecture of Anhydrous Sodium Tetrafluoroborate: A Technical Guide

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Compound of Interest

Compound Name: Sodium tetrafluoroborate

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This technical guide provides a comprehensive overview of the crystal structure of anhydrous **sodium tetrafluoroborate** (NaBF_4), a compound of significant interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth crystallographic data and experimental methodologies.

Introduction

Anhydrous **sodium tetrafluoroborate** is an inorganic salt that exists as white or colorless crystals.^{[1][2]} It is a versatile compound utilized in fluxes for brazing, in the production of boron trifluoride, and as a catalyst in organic synthesis.^{[1][2]} A thorough understanding of its solid-state structure is paramount for controlling its properties and optimizing its performance in various applications. This guide details the crystallographic parameters of its known solid phases, outlines the experimental procedures for its synthesis and structural analysis, and provides visual representations of key processes.

Crystal Structure of Anhydrous Sodium Tetrafluoroborate

Anhydrous **sodium tetrafluoroborate** is known to exist in at least two crystalline forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase. A solid-solid

phase transition occurs at approximately 240-246°C.

Orthorhombic Phase (Room Temperature)

At ambient temperature, anhydrous NaBF₄ crystallizes in the orthorhombic space group Cmcm. [3] This structure is isostructural with sodium perchlorate (NaClO₄). The tetrafluoroborate anion (BF₄⁻) adopts a tetrahedral geometry. The sodium cation (Na⁺) is coordinated to eight fluorine atoms.[3]

Table 1: Crystallographic Data for Orthorhombic NaBF₄

Parameter	Value
Crystal System	Orthorhombic
Space Group	Cmcm (No. 63)
Lattice Parameters	a = 6.05 Å
b = 6.73 Å	
c = 6.72 Å	
α = β = γ = 90°	
Volume	273.69 Å ³
Density (calculated)	2.66 g/cm ³
(Data sourced from the Materials Project)[3]	

Table 2: Atomic Coordinates for Orthorhombic NaBF₄

Atom	Wyckoff Symbol	x	y	z
Na	4c	0.3523	0	1/4
B	4c	0.8488	0	1/4
F1	8f	0.7124	0	0.4194
F2	8g	0.5157	0.6695	3/4
(Data sourced from the Materials Project)[3]				

Table 3: Selected Bond Distances for Orthorhombic NaBF₄

Bond	Distance (Å)
Na-F	2.26 - 2.50
B-F	1.40 - 1.41
(Data sourced from the Materials Project)[3]	

Hexagonal Phase (High Temperature)

Upon heating, the orthorhombic structure undergoes a reversible phase transition to a disordered hexagonal phase at approximately 240-246°C. This high-temperature phase crystallizes in the hexagonal space group P6₃/mmc.

Table 4: Crystallographic Data for Hexagonal NaBF₄ (at 250°C)

Parameter	Value
Crystal System	Hexagonal
Space Group	P6 ₃ /mmc (No. 194)
Lattice Parameters	a = 4.98936(2) Å
c = 7.73464(4) Å	
α = β = 90°, γ = 120°	
Volume	166.748(2) Å ³
Z	2
(Data obtained from synchrotron powder X-ray diffraction studies)[4][5]	

Experimental Protocols

Synthesis of Anhydrous Sodium Tetrafluoroborate

Anhydrous **sodium tetrafluoroborate** can be synthesized through the neutralization of tetrafluoroboric acid with a sodium base.[1][2] A detailed laboratory-scale procedure is as follows:

- Preparation of Tetrafluoroboric Acid: In a platinum dish, cautiously add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid with cooling.[6] Allow the mixture to stand at room temperature for six hours.
- Neutralization: Cool the resulting tetrafluoroboric acid solution with ice and slowly add 5.3 g of dry sodium carbonate (Na₂CO₃).[6]
- Crystallization: Evaporate the solution until crystallization begins. Large single crystals can be obtained by recrystallization from water.[6]
- Drying: Dry the resulting NaBF₄ crystals under vacuum to ensure the anhydrous form is obtained.[6]

An alternative method involves the reaction of boric acid, hydrofluoric acid, and sodium carbonate.[3]

Crystallographic Analysis

The determination of the crystal structure of anhydrous NaBF_4 is typically achieved through single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD), often utilizing synchrotron sources for high resolution, especially for the high-temperature phase.

3.2.1. Single-Crystal X-ray Diffraction (General Protocol)

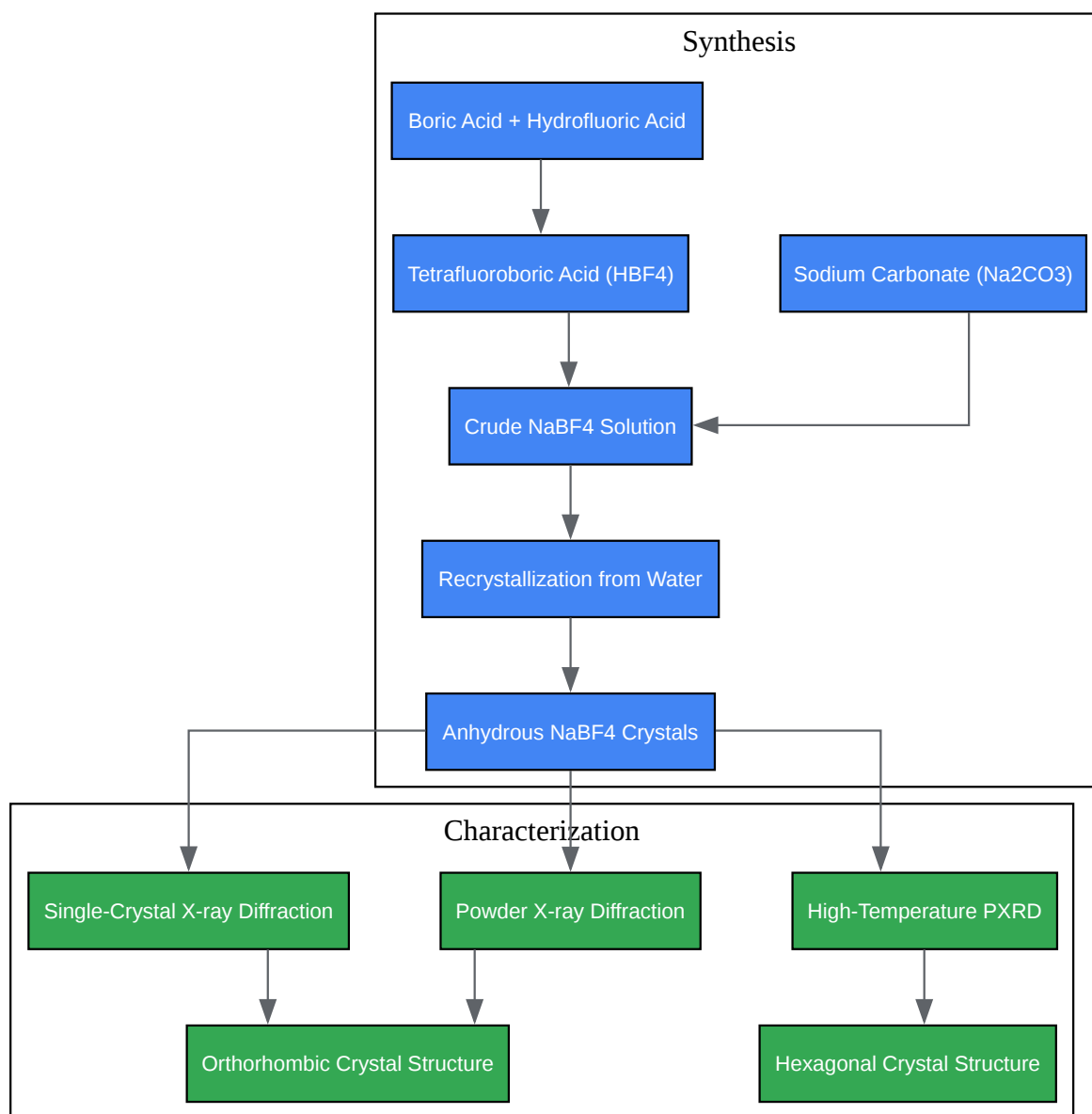
- **Crystal Selection:** A suitable single crystal of NaBF_4 , grown as described in the synthesis section, is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For the high-temperature phase, the crystal is heated using a specialized attachment.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares methods to obtain the final crystal structure.

3.2.2. Synchrotron Powder X-ray Diffraction (for Phase Transition Studies)

- **Sample Preparation:** A fine powder of anhydrous NaBF_4 is loaded into a capillary tube.
- **In Situ Heating:** The capillary is placed in a high-temperature stage on the synchrotron beamline.
- **Data Acquisition:** Diffraction patterns are collected at various temperatures, including below and above the phase transition temperature, to monitor the structural changes in situ.
- **Rietveld Refinement:** The powder diffraction data at each temperature is analyzed using the Rietveld method to refine the crystal structure of each phase.

Visualized Workflows and Relationships

To better illustrate the processes involved in the study of anhydrous **sodium tetrafluoroborate**, the following diagrams have been generated using the DOT language.



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Caption: Workflow for the synthesis and crystallographic characterization of anhydrous NaBF₄.

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